5-chloro-N-(2-chlorophenyl)-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide 5-chloro-N-(2-chlorophenyl)-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16388024
InChI: InChI=1S/C18H12Cl2FN3OS/c19-12-6-2-4-8-15(12)23-17(25)16-13(20)9-22-18(24-16)26-10-11-5-1-3-7-14(11)21/h1-9H,10H2,(H,23,25)
SMILES:
Molecular Formula: C18H12Cl2FN3OS
Molecular Weight: 408.3 g/mol

5-chloro-N-(2-chlorophenyl)-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide

CAS No.:

Cat. No.: VC16388024

Molecular Formula: C18H12Cl2FN3OS

Molecular Weight: 408.3 g/mol

* For research use only. Not for human or veterinary use.

5-chloro-N-(2-chlorophenyl)-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide -

Specification

Molecular Formula C18H12Cl2FN3OS
Molecular Weight 408.3 g/mol
IUPAC Name 5-chloro-N-(2-chlorophenyl)-2-[(2-fluorophenyl)methylsulfanyl]pyrimidine-4-carboxamide
Standard InChI InChI=1S/C18H12Cl2FN3OS/c19-12-6-2-4-8-15(12)23-17(25)16-13(20)9-22-18(24-16)26-10-11-5-1-3-7-14(11)21/h1-9H,10H2,(H,23,25)
Standard InChI Key NNFAVSOWXMEANN-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC=CC=C3Cl)Cl)F

Introduction

Key Structural Features:

  • Halogen Substituents: Chlorine and fluorine atoms contribute to its hydrophobicity and potential bioactivity.

  • Thioether Linkage: The sulfur atom introduces flexibility and potential reactivity.

  • Pyrimidine Ring: A heterocyclic structure often associated with biological activity in pharmaceuticals.

Synthesis

The synthesis of this compound likely involves multi-step reactions, including:

  • Formation of the Pyrimidine Core: Starting from precursors like cyanoguanidine or amidines, coupled with appropriate aldehydes or ketones.

  • Chlorination: Introduction of chlorine at specific positions via electrophilic substitution.

  • Thioether Formation: Reaction between a thiol derivative (e.g., 2-fluorobenzylthiol) and a halogenated pyrimidine intermediate.

  • Amidation: Coupling of the pyrimidine derivative with 2-chloroaniline under suitable conditions.

Potential Applications

Compounds with similar structural motifs have been explored for various biological and industrial applications:

Pharmacological Activity

  • Anticancer Agents: Pyrimidine derivatives are often investigated for their ability to inhibit enzymes like kinases or DNA polymerases in cancer cells.

  • Antimicrobial Properties: The halogenated aromatic structures may exhibit antibacterial or antifungal activity.

Chemical Intermediates

  • The compound could serve as a precursor for synthesizing more complex molecules with tailored biological properties.

Future Directions

Further research is needed to:

  • Characterize Biological Activity: Screening against cancer cell lines, bacteria, or fungi could reveal therapeutic potential.

  • Optimize Synthesis Pathways: Developing more efficient or environmentally friendly synthetic methods.

  • Structure-Activity Relationships (SAR): Modifying substituents to enhance potency and reduce toxicity.

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